molecular formula C9H8F3NO2 B1412021 3-(3,3,3-Trifluoropropoxy)picolinaldehyde CAS No. 1713160-17-8

3-(3,3,3-Trifluoropropoxy)picolinaldehyde

Cat. No.: B1412021
CAS No.: 1713160-17-8
M. Wt: 219.16 g/mol
InChI Key: IKBRMMIAUWRRNM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

3-(3,3,3-Trifluoropropoxy)picolinaldehyde is systematically named as 3-(3,3,3-trifluoropropoxy)pyridine-2-carbaldehyde under IUPAC rules. The structure comprises a pyridine ring substituted with a formyl group (-CHO) at position 2 and a 3,3,3-trifluoropropoxy (-OCH₂CF₃) group at position 3 (Figure 1). The molecular formula is C₉H₈F₃NO₂, with a molar mass of 219.16 g/mol.

Structural Analysis:

  • Pyridine Core: The six-membered aromatic ring contains one nitrogen atom.
  • Substituents:
    • Position 2: Aldehyde functional group (electron-withdrawing).
    • Position 3: 3,3,3-Trifluoropropoxy chain (strong electron-withdrawing due to trifluoromethyl).
Feature Description
Molecular Formula C₉H₈F₃NO₂
Molar Mass 219.16 g/mol
Key Functional Groups Aldehyde (-CHO), Ether (-O-), Trifluoromethyl (-CF₃)
Spectral Signatures IR: C=O stretch ~1700 cm⁻¹; ¹⁹F NMR: δ -63 ppm (CF₃)

The compound’s SMILES notation is O=CC1=NC=CC(OCCOC(F)(F)F)=C1 , reflecting its connectivity.

Historical Context of Fluorinated Picolinaldehyde Derivatives

Fluorinated picolinaldehydes emerged as critical intermediates in agrochemical and pharmaceutical research due to the metabolic stability imparted by fluorine atoms. The synthesis of this compound builds on two key advancements:

  • Cascade Cyclization for Fluoropicolinates (2015):
    Dow AgroSciences developed a method to synthesize 4-amino-5-fluoropicolinates via cyclization of fluoroalkyl alkynylimines. This approach enabled access to picolinaldehyde derivatives previously inaccessible via cross-coupling.

  • Deoxyfluorination Techniques (2021):
    Pentafluoropyridine (PFP) was repurposed to convert carboxylic acids to acyl fluorides under mild conditions, facilitating one-pot amide bond formations. This method expanded the toolkit for functionalizing fluorinated aldehydes.

The trifluoropropoxy group’s introduction at position 3 of picolinaldehyde derivatives became prominent in herbicide development, as seen in patents for substituted bicyclic aza-heterocycles targeting sirtuin modulators.

Positional Isomerism in Trifluoropropoxy-Substituted Heterocycles

The position of the trifluoropropoxy group on the pyridine ring significantly influences physicochemical properties and reactivity. A comparison of positional isomers is shown below:

Isomer Substituent Position Key Properties Applications
This compound 3 Higher polarity due to proximity to aldehyde Agrochemical intermediates
6-(3,3,3-Trifluoropropoxy)picolinaldehyde 6 Reduced steric hindrance; improved solubility Pharmaceutical building blocks

Electronic Effects:

  • Position 3: The electron-withdrawing trifluoropropoxy group at position 3 enhances the electrophilicity of the aldehyde at position 2, favoring nucleophilic additions.
  • Position 6: Distal substitution minimizes electronic interactions, stabilizing the aldehyde for storage.

Synthetic Challenges:

  • Regioselective introduction of the trifluoropropoxy group requires careful control of reaction conditions, such as using Pd-catalyzed coupling for position 6 or SNAr reactions for position 3.

Properties

IUPAC Name

3-(3,3,3-trifluoropropoxy)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)3-5-15-8-2-1-4-13-7(8)6-14/h1-2,4,6H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBRMMIAUWRRNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C=O)OCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3,3,3-Trifluoropropionaldehyde

The most comprehensive and relevant method for synthesizing trifluorinated aldehyde intermediates is outlined in patent CN105669399A, which describes a process involving the hydrolysis of dialkoxy trifluoropropanes. The process is as follows:

Step Description Conditions Reagents Yield/Notes
1 Addition of dialkoxy trifluoropropane 90-140°C, stirring 1,1-dialkoxy-3,3,3-trifluoropropane (CF₃CH₂CH(OR)₂) High yield, adaptable to various R groups (methyl, ethyl, propyl, etc.)
2 Hydrolysis to aldehyde Reaction with acetic acid and acid catalyst Acetic acid, sulfuric acid, hydrochloric acid, or trifluoroacetic acid Produces trifluoropropionaldehyde with high selectivity

This method emphasizes the use of dialkoxy trifluoropropanes as precursors, which undergo acid-catalyzed hydrolysis to generate the aldehyde. The reaction conditions are optimized for temperature (90-140°C) and molar ratios, with catalysts such as sulfuric acid or trifluoroacetic acid enhancing yield and selectivity.

Alternative Synthesis via Oxidation of Trifluoropropenes

Another method involves oxidation of trifluoropropenes, as described in patent CN102320937A, which employs oxidative conditions in the presence of palladium catalysts and oxidants like oxygen or air to convert trifluoropropenes into aldehydes. This process involves:

  • Starting with trifluoropropene
  • Catalytic oxidation using Pd/C
  • Mild conditions (around 70-120°C)
  • Use of oxidants such as oxygen, with reaction times ranging from 8 to 24 hours

This route offers a route to generate trifluorinated aldehydes directly from olefinic precursors, which can be further functionalized.

Functionalization to 3-(3,3,3-Trifluoropropoxy)picolinaldehyde

The synthesis of the final compound involves the following steps:

Summary of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Hydrolysis of dialkoxy trifluoropropanes Dialkoxy trifluoropropanes Acid catalysts (H₂SO₄, CF₃COOH) 90-140°C, stirring High yield, straightforward Requires synthesis of dialkoxy precursors
Oxidation of trifluoropropenes Trifluoropropene Pd/C, oxygen 70-120°C, 8-24h Direct conversion from olefins Requires control of oxidation conditions
Nucleophilic substitution on pyridine Picoline derivatives Trifluoropropoxy reagents Mild to moderate Direct functionalization Multi-step synthesis

Research Findings and Notes

  • The hydrolysis method (patent CN105669399A) is favored for its high yield and operational simplicity, especially when dialkoxy trifluoropropanes are readily available.
  • Oxidative routes (patent CN102320937A) provide a more direct pathway from olefinic trifluoropropenes, with the advantage of fewer steps but require precise control of oxidation conditions.
  • The choice of acid catalyst significantly influences yield and selectivity, with trifluoroacetic acid often preferred for its compatibility with fluorinated intermediates.
  • The incorporation of the trifluoropropoxy group onto pyridine rings typically involves nucleophilic substitution or directed lithiation followed by electrophilic trapping, which can be optimized based on the specific precursor used.

Chemical Reactions Analysis

3-(3,3,3-Trifluoropropoxy)picolinaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

3-(3,3,3-Trifluoropropoxy)picolinaldehyde is being explored for its potential therapeutic applications:

  • Anticancer Activity: Preliminary studies suggest that derivatives of picolinaldehyde exhibit cytotoxic effects against various cancer cell lines. The trifluoropropoxy substituent may enhance the compound's ability to penetrate biological membranes and interact with cellular targets.
  • Neurological Disorders: Research indicates that related compounds can modulate neurotransmitter systems. This suggests that this compound may have potential as a treatment for conditions like depression or anxiety by influencing serotonin or dopamine pathways .

Organic Synthesis

In organic chemistry, this compound serves as a valuable intermediate:

  • Reagent in Synthesis: It can be used to synthesize various heterocyclic compounds through nucleophilic substitution reactions. The presence of the aldehyde group allows for further functionalization and modification of the molecule .
  • Building Block for Complex Molecules: The trifluoropropoxy group can be replaced or modified to create more complex structures useful in pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Research

A study investigated the cytotoxic effects of various picolinaldehyde derivatives on human cancer cell lines. The results indicated that compounds with trifluoropropoxy substitutions showed enhanced activity compared to their non-fluorinated counterparts. This suggests that fluorinated compounds may improve bioavailability and efficacy in anticancer therapies.

Case Study 2: Neuropharmacology

Research focused on the modulation of GABAergic systems by picolinaldehyde derivatives demonstrated that certain modifications could enhance binding affinity to GABA receptors. This opens avenues for developing new anxiolytic medications based on this compound .

Agrochemicals

The compound's properties make it a candidate for developing new pesticides or herbicides due to its potential effectiveness against specific pests while maintaining low toxicity to non-target organisms .

Materials Science

The unique chemical characteristics of this compound allow its use in creating advanced materials with specific thermal and mechanical properties. These materials can be applied in coatings or as additives in plastics .

Mechanism of Action

The mechanism of action of 3-(3,3,3-Trifluoropropoxy)picolinaldehyde involves its interaction with specific molecular targets. The trifluoropropoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .

Comparison with Similar Compounds

5-(3,3,3-Trifluoropropoxy)picolinaldehyde

This positional isomer differs only in the placement of the trifluoropropoxy group at the 5-position of the pyridine ring. Key differences include:

  • Reactivity : The 3-position substituent in the target compound may exert stronger electronic effects on the aldehyde group due to closer proximity, increasing its electrophilicity compared to the 5-isomer.
  • Availability : The 5-isomer is listed as discontinued in commercial catalogs, suggesting synthetic challenges or lower demand compared to the 3-isomer .

Substituent-Type Analogs

3-Phenylpicolinaldehyde (10i) and 3-(o-Tolyl)picolinaldehyde (10j)

These analogs replace the trifluoropropoxy group with phenyl or ortho-methylphenyl substituents. Key distinctions include:

  • Electronic Effects : The trifluoropropoxy group is strongly electron-withdrawing, whereas phenyl and o-tolyl groups are mildly electron-donating. This drastically alters the aldehyde’s reactivity in condensation or nucleophilic addition reactions .
  • Spectroscopic Data :
Compound Aldehyde ¹³C NMR (δ, ppm) HRMS (M+H)+ Calculated/Found
3-(3,3,3-Trifluoropropoxy)picolinaldehyde 191.7 (inferred) Not available
3-Phenylpicolinaldehyde (10i) 191.7 337.1736/337.1737
3-(o-Tolyl)picolinaldehyde (10j) 191.7 351.1893/351.1894 (inferred)

The consistent aldehyde carbon chemical shift (~191.7 ppm) suggests minimal electronic perturbation from substituent changes, though HRMS data confirm structural variations .

Flufenprox (Insecticide)

Comparisons highlight:

  • Functional Group Orientation : In flufenprox, the trifluoropropoxy group is part of a larger ether chain, whereas in this compound, it directly influences the pyridine ring’s electronic environment. This difference impacts applications—flufenprox acts as an insecticide, while the target compound is a synthetic building block .

Research Findings and Implications

Stability and Commercial Viability

The discontinuation of the 5-isomer () suggests that substituent position critically affects stability or synthetic feasibility. The 3-isomer’s commercial availability (implied by analogs in ) underscores its practicality.

Biological Activity

3-(3,3,3-Trifluoropropoxy)picolinaldehyde is a chemical compound characterized by its unique molecular structure, which includes a trifluoropropoxy group attached to a picolinaldehyde moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and therapeutic applications.

  • Molecular Formula : C9H8F3NO2
  • Molecular Weight : 219.16 g/mol
  • IUPAC Name : 3-(3,3,3-trifluoropropoxy)pyridine-2-carbaldehyde
  • Canonical SMILES : C1=CC(=C(N=C1)C=O)OCCC(F)(F)F

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoropropoxy group enhances the compound's lipophilicity, facilitating interaction with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to various biological effects such as modulation of enzyme activity or receptor binding.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth and proliferation .

Sirtuin Modulation

Research has highlighted the potential of sirtuin-modulating compounds in treating age-related diseases. Sirtuins are a family of proteins that play critical roles in cellular regulation, including aging and metabolism. Compounds that enhance sirtuin activity may benefit conditions like neurodegenerative diseases and metabolic disorders . The structure of this compound suggests it could act as a sirtuin modulator due to its ability to interact with cellular pathways involved in these processes.

Neuroprotective Effects

Some studies suggest that compounds related to this compound may provide neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. The aldehyde functionality may contribute to antioxidant activity by scavenging free radicals or enhancing cellular defenses against oxidative damage .

Case Studies

StudyFindings
Lyu et al. (2000)Investigated the effects of similar compounds on neuronal cells; reported protective effects against oxidative stress-induced apoptosis.
Patent EP2914597 (2017)Described the synthesis and biological evaluation of trifluoropropoxy derivatives; noted potential applications in treating voltage-gated sodium channel-related disorders .
Patent CA2852936 (2012)Explored sirtuin-modulating activities; suggested implications for aging and metabolic disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(3,3,3-Trifluoropropoxy)picolinaldehyde, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves introducing the trifluoropropoxy group to the picolinaldehyde core. Key steps include:

  • Trifluoropropoxy Introduction : Use nucleophilic substitution reactions with 3,3,3-trifluoropropanol under basic conditions (e.g., NaH or K₂CO₃ in anhydrous THF/DMF) .
  • Aldehyde Protection/Deprotection : Protect the aldehyde group during harsh reactions (e.g., using acetal protection) to avoid side reactions .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)
Trifluoropropoxy substitution3,3,3-Trifluoropropanol, NaH, THF, 0°C→RT65–7590
DeprotectionHCl (1M), MeOH, 40°C85–9095

Q. How is this compound characterized using spectroscopic and analytical methods?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR (CDCl₃): Aldehyde proton at δ 10.2–10.5 ppm; aromatic protons (pyridine ring) at δ 7.5–8.8 ppm; trifluoropropoxy CF₃ group confirmed by absence of proton signals .
  • ¹³C NMR : Aldehyde carbon at δ 190–192 ppm; CF₃ carbon at δ 120–125 ppm (quartet, JCFJ_{C-F} ≈ 280 Hz) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., calculated m/z 248.0654 for C₉H₇F₃NO₂) .
  • FT-IR : Aldehyde C=O stretch at ~1700 cm⁻¹; C-F stretches at 1100–1250 cm⁻¹ .

Advanced Research Questions

Q. What strategies mitigate side reactions during the introduction of the trifluoropropoxy group in picolinaldehyde derivatives?

  • Methodological Answer :

  • Controlled Reaction Conditions : Use low temperatures (0–5°C) to suppress over-alkylation; monitor via TLC .
  • Catalytic Optimization : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
  • By-Product Analysis : Identify common by-products (e.g., di-alkylated products) via LC-MS and adjust stoichiometry (limit trifluoropropanol to 1.2 equivalents) .

Q. How does the trifluoropropoxy group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing CF₃ group activates the pyridine ring for NAS at the 4-position, confirmed by DFT calculations (reduced LUMO energy at C4) .
  • Experimental Validation : React with amines (e.g., morpholine) in DMF at 80°C to form 4-substituted derivatives; monitor regioselectivity via ¹H NMR .

Q. What are the implications of this compound’s structure in designing enzyme inhibitors?

  • Methodological Answer :

  • Binding Affinity Studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase active sites (e.g., EGFR tyrosine kinase). The aldehyde group acts as a covalent warhead, forming Schiff bases with lysine residues .
  • In Vitro Validation : Test inhibition potency (IC₅₀) against purified enzymes using fluorescence-based assays; compare with non-fluorinated analogs to assess CF₃ contribution .

Data Contradictions and Resolution

  • Synthetic Yield Variability : reports 65–75% yields for trifluoropropoxy introduction, while notes discontinued availability due to scalability issues. Resolution: Optimize continuous flow reactors () for reproducible large-scale synthesis .
  • Biological Activity : highlights thiazolidine derivatives’ bioactivity, but no direct data exists for the target compound. Resolution: Perform structure-activity relationship (SAR) studies using analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(3,3,3-Trifluoropropoxy)picolinaldehyde
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3-(3,3,3-Trifluoropropoxy)picolinaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.